![molecular formula C19H22ClFN4O3S B2386444 N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride CAS No. 1217122-06-9](/img/structure/B2386444.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis involved multi-step reactions, starting with the reaction of 4-chloroaniline with potassium thiocyanate .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in detail . These reactions involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the elemental composition of one such compound was found to be C 49.96, H 2.40, N 21.88, S 16.69, Cl 19.24 .
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Compounds with similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities . They have shown significant anti-inflammatory and analgesic activities, with low ulcerogenic and irritative action on the gastrointestinal mucosa .
Inhibition of Prostaglandin Biosynthesis
These compounds can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and mediate inflammation and pain . This makes them potential candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Activity
Thiazole derivatives, which include this compound, have been found to exhibit antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .
Antimicrobial and Antifungal Activities
Thiazole derivatives have also been found to have antimicrobial and antifungal activities . This suggests potential applications in the development of new antimicrobial and antifungal drugs .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S.ClH/c1-13-11-16(22-27-13)18(25)24(6-2-5-23-7-9-26-10-8-23)19-21-15-4-3-14(20)12-17(15)28-19;/h3-4,11-12H,2,5-10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRPRGXQIAURS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.